

Synthetic Pathway from Epiandrosterone to Vecuronium Bromide

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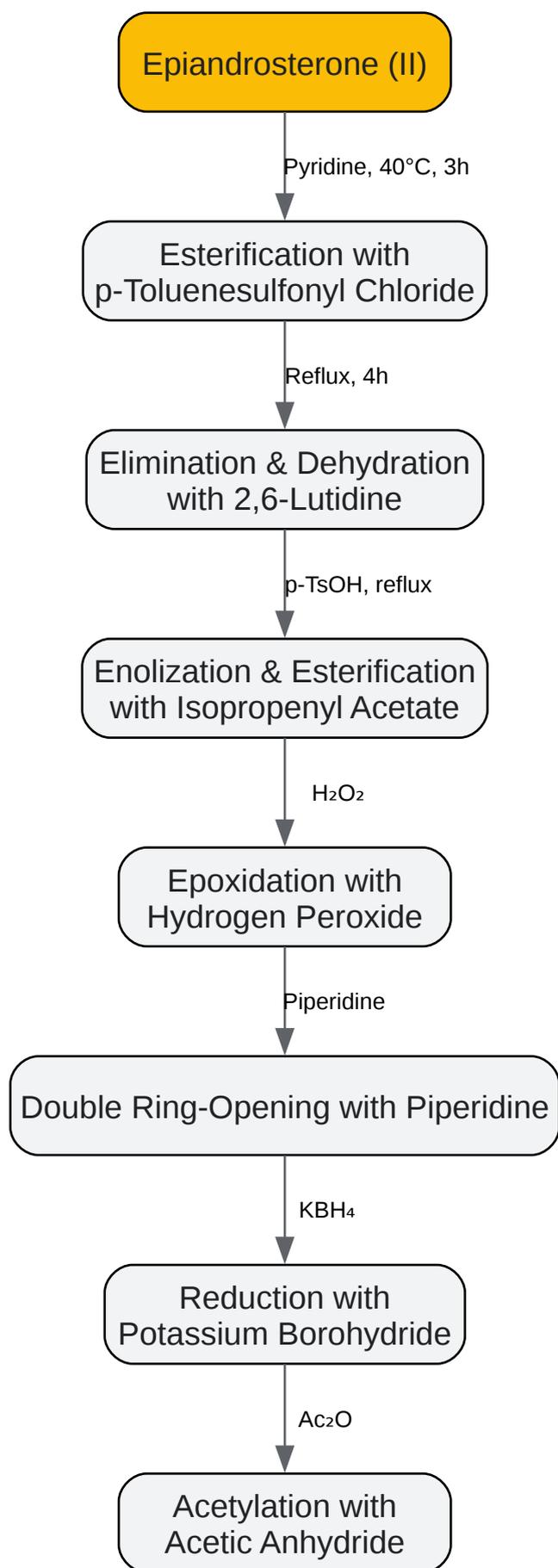
Compound Focus: Vecuronium Bromide

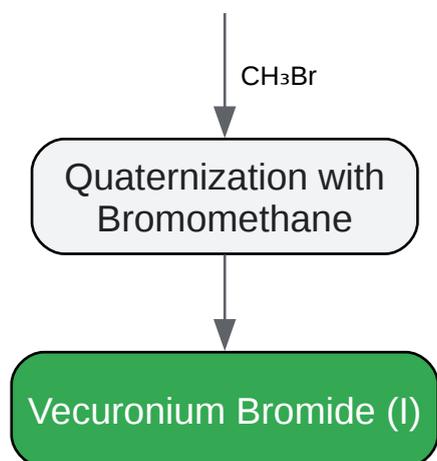
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The synthesis of **Vecuronium Bromide** from Epiandrosterone is a multi-step process that constructs the bis-piperidinium structure. The following diagram outlines the complete reaction workflow:





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Synthesis of **Vecuronium Bromide** involves eight steps from Epiandrosterone [1] [2].

Summary of Reaction Conditions and Performance

The table below summarizes the key reaction steps and their reported performance from the patent [1] [2].

Step	Reaction Type	Key Reagents & Conditions	Intermediate/Product	Reported Yield
1	Esterification	p-Toluenesulfonyl chloride, pyridine, 40°C, 3h	Epiandrosterone sulfonyl ester (III)	95.7%
2	Elimination & Dehydration	2,6-lutidine, reflux, 4h	5 α -androst-2-ene-17-one (IV)	80.0%
3	Enol Esterification	Isopropenyl acetate, p-TsOH, reflux	17-acetoxy-5 α -androstane-2,16-diene (V)	92.0%
4	Epoxidation	Hydrogen peroxide	(2 α ,3 α ,16 α ,17 α)-diepoxy-17 β -acetyl-5 α -androstane (VI)	Information missing
5	Ring-opening & Addition	Piperidine	2 β ,16 β -di(1-piperidyl)-5 α -androstane-3 α -hydroxy-17-one (VII)	Information missing

Step	Reaction Type	Key Reagents & Conditions	Intermediate/Product	Reported Yield
6	Reduction	Potassium borohydride	2 β ,16 β -di(1-piperidyl)-5 α -androstane-3 α ,17 β -diol (VIII)	Information missing
7	Acetylation	Acetic anhydride	2 β ,16 β -di(1-piperidyl)-3 α ,17 β -diacetoxy-5 α -androstane (IX)	Information missing
8	Quaternization	Bromomethane	Vecuronium Bromide (I)	Information missing

A 2021 study by Ciceri et al. confirms that **2 β ,16 β -bispiperidino-5 α -androstane-3 α ,17 β -diol (Intermediate VIII)** is a pivotal advanced intermediate where all stereocenters are in the final configuration, characterized using X-ray crystallography and NMR [3] [4].

Detailed Experimental Protocols

Here are the detailed experimental procedures for key steps in the synthesis, as described in the patent [1] [2].

Step 1: Preparation of Epiandrosterone Sulfonyl Ester (III)

- Procedure:** Dissolve epiandrosterone (II) (40.0 g, 0.1379 mol) and p-toluenesulfonyl chloride (45.0 g, 0.236 mol) in pyridine (250 ml). React at 40°C for 3 hours. Pour the reaction solution into water (670 ml), filter, and obtain a white solid. Wash the solid with water (3 × 20 ml) and dry to obtain the product (III).
- Result:** 58.6 g of product was obtained with a yield of 95.7% and a melting point of 163-165°C.

Step 2: Preparation of 5 α -androst-2-ene-17-one (IV)

- Procedure:** Add compound (III) (50.0 g, 0.1125 mol) to 2,4,6-collidine (100 ml). Heat to reflux for 4 hours. Pour the reaction solution into 10% dilute sulfuric acid (150 ml) to precipitate a white solid. Filter, wash the solid with water (3 × 20 ml), and dry to obtain product (IV).

- **Result:** 24.5 g of an off-white solid was obtained with a yield of 80.0% and a melting point of 108-110°C.

Step 3: Preparation of 17-acetoxy-5 α -androstane-2,16-diene (V)

- **Procedure:** Heat (IV) (15.0 g, 0.055 mol), p-toluenesulfonic acid (1.5 g, 0.009 mol), and isopropenyl acetate (50 ml) under reflux. Upon reaction completion, concentrate under reduced pressure. Add chloroform (100 ml) to the residue, then wash successively with a saturated sodium carbonate solution and water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain a crude product. Recrystallize from ethanol to obtain (V) as white crystals.
- **Result:** 15.8 g of product was obtained with a yield of 92.0%.

Process Purification and Final API Isolation

For obtaining high-purity **Vecuronium Bromide** active pharmaceutical ingredient (API), a subsequent patent details an effective purification method [5].

- **Process:** This method involves purifying crude **vecuronium bromide** through column chromatography followed by recrystallization.
- **Chromatography:** Use **neutral alumina** as the stationary phase and **dichloromethane** as the mobile phase. A preparative-scale column is recommended with a pressure of 0.05-0.3 MPa and a flow rate of 0.1-5.0 ml/min.
- **Recrystallization:** The **vecuronium bromide**-containing fractions are concentrated. Under 60°C, absolute ethanol is added to the dichloromethane solution with a volume ratio of 1:1 to 1:4 (dichloromethane solution : ethanol). The solution is then cooled with a gradient temperature reduction for recrystallization.
- **Advantage:** This process is reported to increase product purity to over **99.7%**, reducing impurities and associated side effects, making it suitable for industrial mass production [5].

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